molecular formula C9H11B B3188511 1-(Bromomethyl)-3-ethylbenzene CAS No. 216658-62-7

1-(Bromomethyl)-3-ethylbenzene

Katalognummer: B3188511
CAS-Nummer: 216658-62-7
Molekulargewicht: 199.09 g/mol
InChI-Schlüssel: HNUZAFPGSNEQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-3-ethylbenzene is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties .


Synthesis Analysis

The synthesis of this compound can be achieved through the bromination of toluene under conditions suitable for a free radical halogenation . The bromination process involves the use of a bromine solution in carbon tetrachloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 185.061 . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical characteristics of matter that can be observed without changing the physical state of the matter .

Wissenschaftliche Forschungsanwendungen

Materials Science Applications

  • Fabrication of Crosslinked Polybenzimidazole Membranes : Crosslinkers containing bromomethyl groups, such as 1,3,5-tris(bromomethyl)benzene and 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, have been employed to covalently crosslink polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This approach enhances the membrane's durability, acid doping level, conductivity, and mechanical strength, demonstrating the crosslinkers' significance in improving fuel cell performance (Yang et al., 2018).

Organic Synthesis Enhancements

  • One-pot Synthesis Catalyzed by N-halosulfonamides : N-halosulfonamides, including derivatives of bromoethylbenzene, have shown efficiency as catalysts in the one-pot synthesis of various organic compounds like aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones and 3,5,6-trisubstituted-1,2,4-triazines. These reactions proceed under solvent-free conditions, showcasing the role of bromomethylbenzenes in facilitating green and efficient synthetic pathways (Ghorbani‐Vaghei et al., 2011; Ghorbani‐Vaghei et al., 2015).

Catalysis

  • Mesoporous EU-1 Zeolite for Ethylbenzene Hydroisomerization : The hydroisomerization of ethylbenzene, a process vital for maximizing xylene production, benefits from the use of mesoporous EU-1 zeolites. These zeolites, enhanced with significant volumes of intercrystalline mesoporosity, improve catalytic performance in ethylbenzene hydroisomerization due to their large surface area and accessible acid sites. This research underscores the potential of bromomethylbenzene derivatives in developing advanced catalysts for industrial applications (Mota et al., 2016).

Safety and Hazards

1-(Bromomethyl)-3-ethylbenzene may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Zukünftige Richtungen

The potential future directions for 1-(Bromomethyl)-3-ethylbenzene research include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, peptide synthesis, and polymer synthesis. Macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . This suggests that this compound could potentially be used in the development of novel macrocyclic compounds.

Eigenschaften

IUPAC Name

1-(bromomethyl)-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZAFPGSNEQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216658-62-7
Record name 1-(bromomethyl)-3-ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosphorous tribromide (5.3 ml) was added to a solution of the product from step (i) (7.6 g) in benzene (150 ml) at 0° C. After 3 hours, water (40 ml) was added and the mixture warmed to room temperature and extracted with ethyl acetate. The organic phase was dried (MgSO4) and evaporated. Purified by chromatography eluting with 2% ethyl acetate in isohexane. Yield 8.0 g.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromine (0.21 mL, 4.08 mmol) was added dropwise to a solution of triphenylphosphine (1.08 g, 4.12 mmol) and imidazole (280 mg, 4.11 mmol) in CH2Cl2 (13.5 mL) at 0° C. The mixture was allowed to warm to room temperature and then a solution of (3-ethylphenyl)methanol (˜3.05 mmol) in CH2Cl2 (3.5 mL) was added. After 1 h, the mixture was diluted with hexanes and filtered through celite, washing with excess hexanes. The filtrate was concentrated in vacuo. Purification of the crude residue by chromatography on silica gel (hexanes→10% EtOAc/hexanes, gradient) afforded 530 mg (87% over two steps) of 1-(bromomethyl)-3-ethylbenzene.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
3.05 mmol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3-ethylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-3-ethylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-3-ethylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-3-ethylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-3-ethylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-3-ethylbenzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.